BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Medicinal chemistry Physicochemical profiling ADME prediction

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (molecular formula C₁₁H₇BrClNO₃, molecular weight ~316.54 g/mol) is a dihalogenated 3-aryl-5-methylisoxazole-4-carboxylic acid derivative. The compound features a 5-methylisoxazole-4-carboxylic acid core with a phenyl ring bearing bromine at the para position and chlorine at the ortho position relative to the isoxazole attachment point.

Molecular Formula C11H7BrClNO3
Molecular Weight 316.53 g/mol
Cat. No. B13545689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC11H7BrClNO3
Molecular Weight316.53 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=C(C=C2)Br)Cl)C(=O)O
InChIInChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16)
InChIKeyGNBNFHFAPAGHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Dihalogenated Isoxazole-4-Carboxylic Acid Scaffold for Pharmaceutical Intermediates and SAR Exploration


3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (molecular formula C₁₁H₇BrClNO₃, molecular weight ~316.54 g/mol) is a dihalogenated 3-aryl-5-methylisoxazole-4-carboxylic acid derivative . The compound features a 5-methylisoxazole-4-carboxylic acid core with a phenyl ring bearing bromine at the para position and chlorine at the ortho position relative to the isoxazole attachment point . This scaffold belongs to the broader class of 3-aryl-4-isoxazolecarboxylic acids, which serve as key intermediates for pharmacologically active amide derivatives, including TGR5 receptor agonists and anti-inflammatory agents [1]. The dihalogenated substitution pattern imparts distinct physicochemical properties—elevated lipophilicity from the bromine substituent combined with the electron-withdrawing effect of the ortho-chloro group—that differentiate it from mono-halogenated analogs commonly used in pharmaceutical synthesis .

Why Not Any 3-Aryl-5-methylisoxazole-4-carboxylic Acid: Halogen Identity, Position, and Count Dictate Reactivity, Physicochemical Profile, and Downstream Application Fit


Within the 3-aryl-5-methylisoxazole-4-carboxylic acid family, the specific halogen substitution pattern on the phenyl ring is not a minor structural nuance—it is the primary determinant of reactivity in cross-coupling reactions, lipophilicity (logP), hydrogen-bonding capacity, and ultimately the biological activity of derived amides [1]. The target compound's 4-bromo-2-chloro arrangement provides a para-bromine handle amenable to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while the ortho-chlorine remains available for orthogonal transformations or exerts steric and electronic effects on the isoxazole ring [2]. By contrast, the monochloro analog 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3, MW 237.64 g/mol, Cloxacillin EP Impurity D) lacks the bromine handle entirely, restricting its synthetic versatility [3]. The monobromo analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0, MW 282.09 g/mol, XLogP3 ~2.5 estimated) lacks the ortho-chloro substituent and has measurably lower molecular weight and different lipophilicity [4]. The regioisomer 3-(4-bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1963633-66-0, XLogP3 = 3.3) shares the same molecular formula but differs in chlorine position, producing a distinct computed logP and potentially altered steric environment around the carboxylic acid [5]. These property gaps mean that substituting one aryl-isoxazole-4-carboxylic acid for another without careful consideration can alter reaction kinetics, product profiles, and biological outcomes in downstream applications.

Quantitative Differentiators of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Against Closest Analogs


Molecular Weight Differential of +78.9 g/mol Over the Monochloro Analog Enables Distinct Physicochemical and ADME Properties

The target compound (C₁₁H₇BrClNO₃, MW 316.54 g/mol) carries a molecular weight 78.9 g/mol higher than the widely used monochloro analog 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3, MW 237.64 g/mol, C₁₁H₈ClNO₃), due to the para-bromo substitution replacing a hydrogen atom [1]. This mass increment, attributable to bromine (atomic weight ~79.9), directly impacts the compound's lipophilicity, with the brominated scaffold predicted to exhibit a computed XLogP3 approximately 0.8–1.3 log units higher than the monochloro analog based on comparative data from the 4-bromo-3-chloro regioisomer (XLogP3 = 3.3) versus the monochloro parent (estimated XLogP3 ~1.9–2.1) [2]. The higher logP translates to increased membrane permeability potential and altered tissue distribution, which is a critical consideration when the carboxylic acid is elaborated into bioactive amides for target engagement studies [3].

Medicinal chemistry Physicochemical profiling ADME prediction

Dual Halogen Architecture (4-Br, 2-Cl) Provides Orthogonal Synthetic Handles Absent in Mono-Halogenated Analogs

The target compound possesses two chemically distinct halogen atoms on the 3-aryl ring: a para-bromine suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and an ortho-chlorine that is comparatively inert under standard cross-coupling conditions but can be exploited for nucleophilic aromatic substitution or directed ortho-metalation . This orthogonality is not available in 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (monochloro, no bromine) or 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (monobromo, no chlorine) [1]. Related dihalogenated isoxazole scaffolds such as 5-(4-bromo-2-chlorophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride (CAS 2137983-16-3) have been demonstrated as versatile intermediates for sulfonamide derivatives, confirming the synthetic utility of the 4-bromo-2-chloro substitution pattern [2]. The presence of two distinct halogen handles enables sequential diversification strategies—bromine can be selectively displaced in the first step while chlorine remains intact for a subsequent transformation—a capability that mono-halogenated analogs cannot replicate.

Organic synthesis Cross-coupling Building block

Regioisomeric Differentiation: 4-Br,2-Cl vs 4-Br,3-Cl Substitution Pattern Alters Computed logP by ~0.3 Units and Modulates Steric Environment at the Carboxylic Acid

Among the C₁₁H₇BrClNO₃ isomeric dihalogenated isoxazole-4-carboxylic acids, the chlorine position differentiates the target compound (2-chloro, ortho to the isoxazole linkage) from the more commonly cataloged 3-(4-bromo-3-chlorophenyl) regioisomer (CAS 1963633-66-0, 3-chloro, meta to isoxazole linkage) [1]. The regioisomer has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 63.3 Ų [1]. The target compound's ortho-chloro substitution places the electronegative chlorine atom in closer spatial proximity to the isoxazole ring and the carboxylic acid group, which can influence: (i) the acidity (pKₐ) of the carboxylic acid through through-space electronic effects; (ii) the conformational preference of the aryl-isoxazole dihedral angle; and (iii) the steric accessibility of the carboxylic acid for amide coupling reactions . These positional effects, while subtle, have been shown in related 3-aryl-4-isoxazolecarboxamide TGR5 agonist SAR to produce meaningful differences in receptor potency depending on aryl substitution pattern [2].

Isomer comparison Physicochemical properties SAR

TGR5 Agonist Pharmacophore Compatibility: Dihalogenated 3-Aryl-Isoxazole-4-Carboxylic Acids as Precursors to a Validated GPCR Agonist Class

The 3-aryl-4-isoxazolecarboxamide class has been validated through high-throughput screening and systematic SAR as potent TGR5 (GPBAR1) receptor agonists, with optimized leads achieving pEC₅₀ values up to 9 (EC₅₀ ~1 nM) in cellular assays [1]. The carboxylic acid precursors—including 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid—are essential intermediates for amide library synthesis [2]. Within the published SAR, halogen identity, count, and position on the 3-aryl ring are key potency determinants: the Evans et al. (2009) and Budzik et al. (2010) studies demonstrate that moving from unsubstituted phenyl to mono-halogenated to dihalogenated aryl groups systematically modulates agonist activity [1]. The target compound, as a dihalogenated (4-Br, 2-Cl) carboxylic acid precursor, enables access to amide derivatives that explore a halogen combination distinct from those explicitly characterized in the published SAR (which focused primarily on 2-chloro, 2-fluoro, and 2,4-dichloro patterns), thereby offering a complementary chemical space for intellectual property generation and lead optimization [3]. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is explicitly referenced as the intermediate for TGR5-active isoxazolecarboxamides and is also cataloged as Cloxacillin EP Impurity D—a dual identity that the target dihalogenated compound does not carry, reducing the risk of regulatory impurity classification in pharmaceutical development [2].

GPCR agonists TGR5 Metabolic disease Drug discovery

Differentiation from Pharmacopeial Impurity Standards: Target Compound Is Not Classified as an EP/USP Impurity, Reducing Regulatory Constraints in Pharmaceutical Development

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3) is explicitly listed as Cloxacillin EP Impurity D (European Pharmacopoeia) and Cloxacillin USP Related Compound D (United States Pharmacopeia), requiring its use as a reference standard in analytical method validation for cloxacillin manufacturing [1]. This dual identity—research intermediate and regulated impurity standard—can create procurement and documentation complications for pharmaceutical development programs. By contrast, the target dihalogenated compound is not cataloged as a pharmacopeial impurity for any marketed drug, meaning it can be sourced and used without the additional quality documentation, traceability requirements, and cost premiums associated with EP/USP reference standards . Furthermore, the monochloro analog's role as a cloxacillin impurity means it has a well-characterized synthetic route starting from 2-chlorobenzaldehyde, and its presence in pharmaceutical batches is subject to strict limits [2]. The dihalogenated target compound is structurally distinct enough (additional para-bromine) that it does not co-elute with cloxacillin-related impurities in standard pharmacopeial HPLC methods, making it suitable for use in orthogonal synthetic pathways without interfering with impurity monitoring.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Where 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Delivers Differentiated Value: Application Scenarios Mapped to Quantitative Evidence


Medicinal Chemistry: TGR5 Agonist Lead Optimization Requiring Novel Dihalogenated Aryl SAR Exploration

Research groups expanding the SAR of 3-aryl-4-isoxazolecarboxamide TGR5 agonists beyond the published 2-chloro and 2,4-dichloro aryl patterns can employ this compound as the carboxylic acid precursor for amide library synthesis. The para-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki coupling, while the ortho-chloro maintains the electronic profile associated with potent TGR5 agonism (published pEC₅₀ values up to 9 for monochloro-derived amides) [1]. The MW differential (+78.9 g/mol vs monochloro analog) and elevated logP may also yield amides with improved membrane permeability and distinct PK profiles, warranting comparative in vitro ADME assessment alongside the monochloro-derived series [2].

Organic Synthesis: Sequential Cross-Coupling Strategies Enabled by Orthogonal Br/Cl Halogen Handles

Synthetic chemistry groups developing modular routes to polyaryl-isoxazole scaffolds can exploit the target compound's two chemically distinct halogen atoms: the para-bromine for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling in the first diversification step, with the ortho-chlorine retained for a subsequent nucleophilic aromatic substitution or directed metalation . This sequential strategy is not feasible with mono-halogenated analogs (e.g., 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, which offers only the bromine handle) [3]. The regioisomeric 3-(4-bromo-3-chlorophenyl) variant places chlorine meta to the isoxazole, which alters the electronic activation for nucleophilic aromatic substitution and may be less suitable for certain synthetic sequences [4].

Pharmaceutical Development: Non-Pharmacopeial Isoxazole Building Block for API Intermediate Synthesis Without Impurity Cross-Contamination Risk

Pharmaceutical process chemistry teams synthesizing novel β-lactamase inhibitors or other isoxazole-containing APIs can use this dihalogenated intermediate without the regulatory complications associated with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which is classified as Cloxacillin EP Impurity D and USP Related Compound D [5]. The additional para-bromine ensures this compound is chromatographically distinct from cloxacillin-related impurities in standard pharmacopeial HPLC methods, allowing its use in reaction optimization without interfering with impurity fate and purge studies required for regulatory submissions [5]. The compound's higher MW and distinct UV absorption profile (due to the bromine chromophore) further facilitate analytical method development.

Physicochemical Property Screening: Evaluating Halogen Effects on logP, Solubility, and Permeability in Isoxazole-4-Carboxylic Acid Series

For drug discovery programs systematically evaluating the impact of halogen substitution on the developability profile of isoxazole-4-carboxylic acid lead series, this compound fills a specific property space—dihalogenated (Br + Cl) with an estimated XLogP3 of ~3.0–3.3, bridging the gap between mono-halogenated analogs (XLogP3 ~1.9–2.5) and higher-halogen or trifluoromethyl variants [2]. This intermediate logP range is within the optimal drug-like space (Rule of Five compliant) while offering sufficient lipophilicity for membrane target engagement, making it a valuable reference compound for computational model calibration and experimental logP/logD determination [6].

Quote Request

Request a Quote for 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.